Mercuric thiocyanate
Overview
Description
Mercuric thiocyanate, also known as mercury(II) thiocyanate, is an inorganic chemical compound with the formula Hg(SCN)₂. It is a coordination complex of mercury(II) ions and thiocyanate anions.
Mechanism of Action
Target of Action
Mercuric thiocyanate primarily targets chloride ions in a solution . The chloride ions play a crucial role in the mechanism of action of this compound, as they cause the mercury thiocyanate salt to dissociate .
Mode of Action
When this compound is added to a solution with an unknown concentration of chloride ions, the chloride ions cause the mercury thiocyanate salt to dissociate . The thiocyanate ion that is released then binds to Fe(III), which absorbs intensely at 450 nm . This interaction allows for the measurement of chloride ions in a solution .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the reaction between the compound and chloride ions in a solution . This reaction leads to the dissociation of the mercury thiocyanate salt and the subsequent binding of the released thiocyanate ion to Fe(III) .
Pharmacokinetics
It is known to be highly toxic and can cause damage to organs through prolonged or repeated exposure . Its solubility in water is 0.069 g/100 mL, and it is soluble in dilute hydrochloric acid, KCN, and ammonia .
Result of Action
The result of the action of this compound is the formation of a complex with Fe(III) that absorbs intensely at 450 nm . This allows for the measurement of chloride ions in a solution . Additionally, when heated, this compound decomposes and produces a large, winding “snake”, an effect known as the Pharaoh’s serpent .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other ions in the solution . For instance, the compound decomposes when heated to about 165°C . Additionally, the presence of chloride ions in the solution triggers the dissociation of the mercury thiocyanate salt .
Biochemical Analysis
Biochemical Properties
Mercuric thiocyanate is known to interact with various biomolecules. It is used as a catalyst for the addition of thiocyanic acid across the triple bond of a variety of alkynes . It is also a precursor to other thiocyanate complexes . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.
Cellular Effects
The effects of this compound on cells are not well-studied. It is known that mercury compounds can have significant effects on cellular processes. For example, mercury has been shown to interfere with metabolic activity, resulting in degeneration and necrosis in many tissues .
Molecular Mechanism
It is known that it can bind to biomolecules, leading to enzyme inhibition or activation . It can also cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that mercury compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that mercury compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that mercury compounds can interact with various enzymes and cofactors .
Transport and Distribution
It is known that mercury compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that mercury compounds can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercuric thiocyanate can be synthesized by treating solutions containing mercury(II) ions and thiocyanate ions. The low solubility product of this compound causes it to precipitate from the solution. The general reaction is as follows: [ \text{Hg(NO}_3\text{)}_2 + 2 \text{KSCN} \rightarrow \text{Hg(SCN)}_2 + 2 \text{KNO}_3 ] This reaction involves mixing mercury(II) nitrate with potassium thiocyanate, resulting in the formation of this compound and potassium nitrate .
Industrial Production Methods: Industrial production of this compound typically follows the same precipitation method. The reaction is carried out in aqueous solutions, and the precipitated this compound is filtered, washed, and dried to obtain the final product .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Organic Halides: Used in substitution reactions.
Ferric Ions: Used in colorimetric determination of chloride ions in water.
Major Products Formed:
Mercuric Chloride: Formed during the colorimetric determination of chloride ions.
Ferric Thiocyanate: Formed in the presence of ferric ions.
Scientific Research Applications
Mercuric thiocyanate has several applications in scientific research:
Analytical Chemistry: Used for the colorimetric determination of chloride ions in water.
Catalysis: Acts as a catalyst for the addition of thiocyanic acid across the triple bond of various alkynes.
Synthesis of Complexes: Precursor to other thiocyanate complexes such as potassium tris(thiocyanato)mercurate(II) and cesium tris(thiocyanato)mercurate(II).
Biological Research: Used in the synthesis of heterotrinuclear copper(II)–mercury(II)–copper(II) complexes with antibacterial and antifungal activities.
Comparison with Similar Compounds
- Mercuric Isothiocyanate
- Mercuric Sulfocyanide
- Mercury Di(thiocyanate)
- Thiocyanic Acid, Mercury(II) Salt
Comparison: Mercuric thiocyanate is unique due to its ability to form a large, winding “snake” when ignited, a property not shared by its similar compounds. Additionally, its use in the colorimetric determination of chloride ions and as a catalyst in organic reactions highlights its versatility and distinctiveness .
Properties
IUPAC Name |
mercury(2+);dithiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Hg/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZANUMDJPCQHY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Hg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2S2.Hg, C2HgN2S2 | |
Record name | MERCURY THIOCYANATE | |
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Related CAS |
14099-12-8 (Parent) | |
Record name | Mercuric thiocyanate | |
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DSSTOX Substance ID |
DTXSID7060469 | |
Record name | Mercuric thiocyanate | |
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Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercury thiocyanate appears as an odorless white crystalline powder. Insoluble in water and denser than water. Hence sinks in water. Very toxic by inhalation and ingestion., White solid; [Merck Index] Thermally unstable; [Ullmann] | |
Record name | MERCURY THIOCYANATE | |
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Record name | Mercuric thiocyanate | |
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Boiling Point |
Decomposes about 329.0 °F (USCG, 1999) | |
Record name | MERCURY THIOCYANATE | |
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Flash Point |
greater than 250 °F (USCG, 1999), Flash point > 250 °F | |
Record name | MERCURY THIOCYANATE | |
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Record name | Mercuric thiocyanate | |
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Solubility |
Slightly sol in water: 0.069 g/100 ml @ 25 °C; sol in soln of alkali cyanides, chlorides; sol in boiling water with decomp, SOL IN HOT WATER, AMMONIUM SALTS, POTASSIUM CYANIDE, HYDROCHLORIC ACID, AMMONIA; SLIGHTLY SOL IN ALCOHOL, ETHER | |
Record name | MERCURIC THIOCYANATE | |
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Density |
4 Approximately (USCG, 1999) - Denser than water; will sink, about 4.0 | |
Record name | MERCURY THIOCYANATE | |
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Vapor Density |
10.9 (Air=1) | |
Record name | MERCURIC THIOCYANATE | |
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Color/Form |
White to tan powder, When crystalline, usually in radially arranged needles | |
CAS No. |
592-85-8 | |
Record name | MERCURY THIOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/1048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mercuric thiocyanate | |
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Record name | Mercury dithiocyanate | |
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Record name | MERCURIC THIOCYANATE | |
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Record name | MERCURIC THIOCYANATE | |
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Melting Point |
165 °C (decomposes) | |
Record name | MERCURIC THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |
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